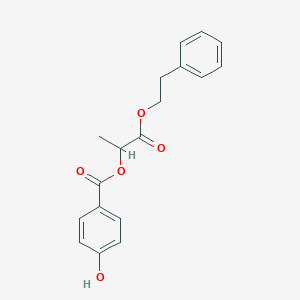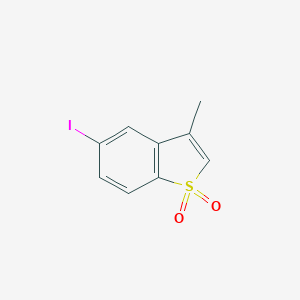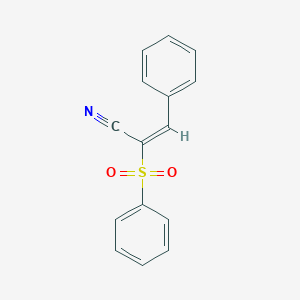
1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime” is a compound that likely contains a benzodioxole structure, which is an organic compound with the formula C6H4O2CH2 . It’s a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes .Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Structure
The 1,3-benzodioxolane system, closely related to 1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime, shows significant interest in chemical synthesis. For example, it was involved in the synthesis of ethyl 3-(1,3-benzodioxol-5-yl)acrylate, indicating its utility in creating complex organic molecules (Zhang, Wang, & Yu, 2007).
In a similar vein, 1,3-benzodioxole-5-carbaldehyde played a role in the synthesis of 2-[(1,3-Benzodioxol-5-yl)methylene]6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one, showcasing the potential of such compounds in creating new organic structures with unique properties (Liang, 2004).
Pharmacological Aspects 3. Despite excluding drug use and dosage information, it's worth noting that derivatives of 1,3-benzodioxole-5-carbaldehyde have been explored in pharmacological contexts. For instance, some 2-nitrothiazoles, which involve similar chemical structures, have been studied, suggesting potential pharmacological applications (Borthwick et al., 1973; Borthwick et al., 1974).
Molecular and Crystallography Studies 4. The study of molecular structure and crystallography also features compounds like 1,3-benzodioxole-5-carbaldehyde. An example is the synthesis and characterization of 14-(1,3-Benzodioxol-5-yl)-7,14-dihydrodibenzo[a,j]acridine, which highlights the diverse applications of these compounds in understanding molecular interactions and crystal structures (Jia, Peng, & Tu, 2010).
Organic Oxidation Processes 5. The relevance of 1,3-benzodioxole derivatives extends to the field of organic oxidation processes. Studies have demonstrated the oxidation of alcohols to aldehydes or ketones using compounds like 1-acetoxy-1,2-benziodoxole-3(1H)-one derivatives, which are structurally related and provide insights into efficient oxidation methodologies (Iinuma, Moriyama, & Togo, 2014).
Molecular Synthesis and Interaction Studies 6. The diverse applications of 1,3-benzodioxole-5-carbaldehyde derivatives in molecular synthesis and interaction studies are exemplified by the synthesis of 2-[(1,3-Benzodioxol-5-ylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. Such studies contribute to our understanding of molecular dynamics and interactions, paving the way for novel chemical syntheses (Asiri, Khan, & Tahir, 2011).
Propiedades
IUPAC Name |
[(E)-1,3-benzodioxol-5-ylmethylideneamino] 2-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c16-12-4-2-1-3-11(12)15(18)21-17-8-10-5-6-13-14(7-10)20-9-19-13/h1-8H,9H2/b17-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCYLQDXUHQSEH-CAOOACKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NOC(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Chloro-N'-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide](/img/structure/B371242.png)

![4-[(4-Tetradecylphenyl)diazenyl]-1-naphthylamine](/img/structure/B371247.png)
![7-chloro-2-(2-hydroxyethyl)-2-methyl-2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrrol-2-ium](/img/structure/B371248.png)
![1-{4-Nitrophenyl}-2-[4-(octadecylamino)phenyl]diazene](/img/structure/B371249.png)


![4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-N-octadecylaniline](/img/structure/B371253.png)
![Ethyl 3-[(diethylamino)methyl]-1-benzothiophene-5-carboxylate](/img/structure/B371254.png)
![1-(3-Thienylmethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B371257.png)
![4-{[4-(Dimethylamino)-2-methylphenyl]diazenyl}benzonitrile](/img/structure/B371258.png)



